

Structural analysis of H-Tyr(H₂PO₃)-OH using NMR and X-ray crystallography

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Compound of Interest

Compound Name: H-Tyr(H₂PO₃)-OH

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An In-Depth Technical Guide to the Structural Analysis of **H-Tyr(H₂PO₃)-OH**

Audience: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Structural Analysis of O-Phospho-L-tyrosine [**H-Tyr(H₂PO₃)-OH**]
Using X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Executive Summary

O-Phospho-L-tyrosine (phosphotyrosine), the product of protein tyrosine phosphorylation, is a cornerstone of cellular signal transduction, governing processes from cell growth to immune responses.^[1] The precise three-dimensional structure of this modified amino acid is fundamental to its recognition by other proteins and the subsequent propagation of cellular signals. This guide provides a detailed technical overview of two primary methods for its structural elucidation: single-crystal X-ray crystallography and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

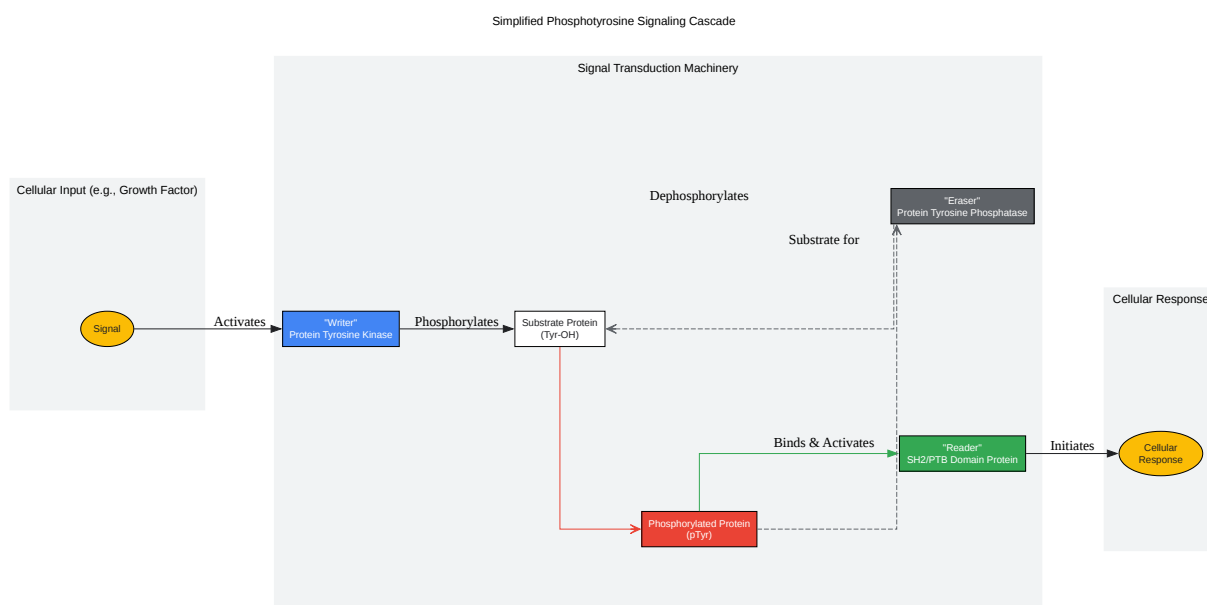
This document outlines detailed experimental protocols for both techniques, presents quantitative structural data in comparative tables, and uses workflow diagrams to illustrate the analytical processes. It is intended to serve as a comprehensive resource for researchers engaged in structural biology and drug development targeting phosphotyrosine-mediated signaling pathways.

The Central Role of Phosphotyrosine in Cellular Signaling

Phosphotyrosine signaling is a dynamic regulatory mechanism controlled by a "Writer-Reader-Eraser" system. This system modulates the flow of information through complex intracellular networks.

- **Writers (Protein Tyrosine Kinases - PTKs):** These enzymes catalyze the transfer of a phosphate group from ATP to a tyrosine residue on a substrate protein.
- **Readers (e.g., SH2 or PTB domain-containing proteins):** These domains specifically recognize and bind to phosphotyrosine motifs, recruiting downstream signaling partners.
- **Erasers (Protein Tyrosine Phosphatases - PTPs):** These enzymes remove the phosphate group, terminating the signal.

This tightly regulated cycle of phosphorylation and dephosphorylation is critical for normal cellular function, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.[\[2\]](#)



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Caption: The "Writer-Reader-Eraser" model of phosphotyrosine signaling.

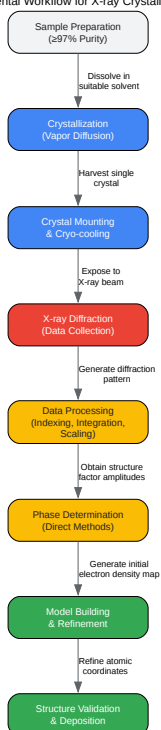
Structural Analysis by X-ray Crystallography

X-ray crystallography provides a static, high-resolution snapshot of the molecule's atomic arrangement in a crystal lattice. This technique is unparalleled for determining precise bond lengths, bond angles, and the overall conformation of **H-Tyr(H₂PO₃)-OH**.^[3]

Experimental Protocol for X-ray Crystallography

The successful structure determination of **H-Tyr(H₂PO₃)-OH** by X-ray crystallography involves a multi-step process, from obtaining high-quality crystals to refining the final atomic model.

Experimental Workflow for X-ray Crystallography



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Caption: Workflow for determining the crystal structure of **H-Tyr(H₂PO₃)-OH**.

- Sample Preparation & Purity:
 - Material: Start with commercially available O-Phospho-L-tyrosine of high purity ($\geq 97\%$).[\[4\]](#)
[\[5\]](#)
 - Solvent: Prepare a stock solution by dissolving the compound in a suitable solvent system. For amino acids, aqueous solutions or mixed solvent systems are often used to achieve the necessary concentration for crystallization.
- Crystallization:
 - Method: The hanging-drop or sitting-drop vapor diffusion method is commonly employed.
[\[6\]](#)
 - Setup: A drop containing a mixture of the phosphotyrosine solution and a precipitant solution is equilibrated against a larger reservoir of the precipitant solution.
 - Screening: Screen a wide range of conditions (e.g., different precipitants like PEGs, salts), pH values, and temperatures to find initial crystallization "hits".[\[7\]](#)
 - Optimization: Refine the initial conditions by making small, incremental changes to precipitant concentration, pH, or temperature to grow larger, single crystals suitable for diffraction.[\[7\]](#)
- Data Collection:
 - Mounting: A single, defect-free crystal is carefully harvested and mounted on a goniometer head, often after being flash-cooled in liquid nitrogen to prevent radiation damage.
 - Diffraction: The crystal is placed in a beam of monochromatic X-rays. The crystal lattice diffracts the X-rays into a specific pattern of spots (reflections).[\[3\]](#)[\[8\]](#)
 - Data Recording: The intensities and positions of these reflections are recorded by a detector as the crystal is rotated.[\[3\]](#)
- Structure Determination and Refinement:

- **Data Processing:** The raw diffraction images are processed to index the reflections and integrate their intensities.
- **Phase Problem:** For a small molecule like phosphotyrosine, the phase information for each reflection is typically determined using direct methods.
- **Model Building:** An initial electron density map is calculated, from which the atomic positions are determined and a molecular model is built.
- **Refinement:** The atomic coordinates and thermal parameters are refined against the experimental diffraction data until the calculated and observed data show the best possible agreement.^[9]
- **Validation:** The final structure is validated for geometric correctness and deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).^[1]

Quantitative Crystallographic Data

The following table compares the crystal lattice parameters of L-tyrosine with those of a related low molecular weight phosphotyrosyl phosphatase, illustrating the type of data obtained from a crystallographic study.

Parameter	L-Tyrosine	Low Molecular Weight HPTP-B ^[10]
Crystal System	Orthorhombic ^[9]	Monoclinic ^[10]
Space Group	P2 ₁ 2 ₁ 2 ₁ ^{[9][11]}	P2 ₁ ^[10]
Unit Cell a (Å)	6.921 ^[11]	31.3 ^[10]
Unit Cell b (Å)	21.146 ^[11]	35.5 ^[10]
Unit Cell c (Å)	5.835 ^[11]	60.4 ^[10]
Angle β (°)	90	100.0 ^[10]
Molecules per Unit Cell	4 ^[11]	N/A

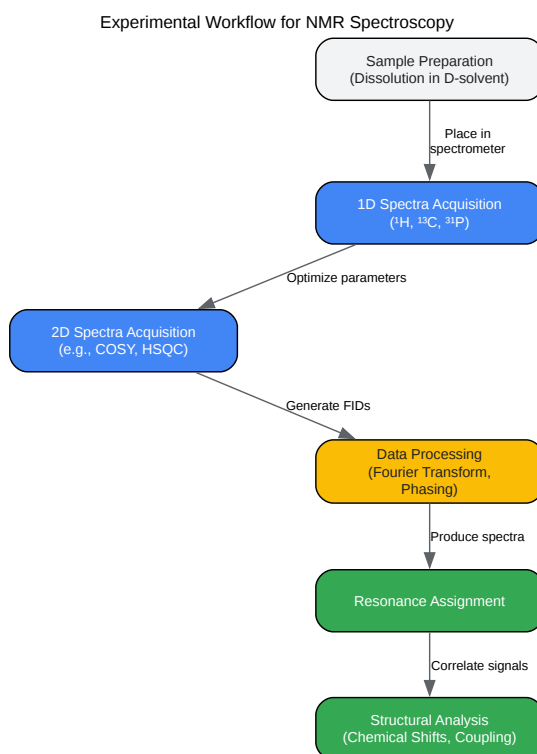
Note: Data for free, isolated **H-Tyr(H₂PO₃)-OH** is available through the CCDC under accession number 129768.[\[1\]](#)

Structural Analysis by NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and dynamics of **H-Tyr(H₂PO₃)-OH** in solution. By analyzing the chemical shifts of ¹H, ¹³C, and ³¹P nuclei, one can deduce the electronic structure and conformation of the molecule.

Experimental Protocol for NMR Spectroscopy

A typical NMR analysis involves sample preparation, acquisition of one- and two-dimensional spectra, and assignment of resonances to specific atoms in the molecule.



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Caption: Workflow for the structural analysis of **H-Tyr(H₂PO₃)-OH** by NMR.

- Sample Preparation:

- Amount: For ^1H NMR, 2-10 mg of the compound is typically sufficient. For ^{13}C NMR, a higher concentration (10-50 mg) may be needed.[\[12\]](#) For ^{31}P NMR, 2-10 mg is a reasonable starting amount.[\[13\]](#)
- Solvent: Dissolve the **H-Tyr(H₂PO₃)-OH** sample in 0.6-1.0 mL of a deuterated solvent (e.g., D_2O , DMSO-d_6) to avoid large solvent signals in the ^1H spectrum.[\[12\]](#) D_2O is often preferred for biological molecules.
- Homogeneity: Ensure the sample is fully dissolved and free of particulate matter, which can degrade spectral quality. The solution can be filtered if necessary.[\[13\]](#)
- Internal Standard: An internal reference standard like DSS or TSP may be added for precise chemical shift referencing.[\[14\]](#)
- Data Acquisition:
 - Spectrometer Setup: The sample is placed in the NMR spectrometer, and the magnetic field is "locked" to the deuterium signal of the solvent and "shimmed" to maximize homogeneity.
 - ^1H NMR: A standard one-dimensional proton spectrum is acquired. This provides information on the number of different proton environments and their neighboring protons (via spin-spin coupling).
 - ^{13}C NMR: A ^{13}C spectrum, usually with proton decoupling, is acquired to identify the number of unique carbon environments.
 - ^{31}P NMR: A ^{31}P spectrum, also typically with proton decoupling, provides a signal for the phosphorus nucleus, whose chemical shift is highly sensitive to its chemical state (e.g., protonation, esterification).[\[2\]](#)
 - 2D NMR (Optional): For unambiguous assignment, 2D experiments like COSY (^1H - ^1H correlation) and HSQC (^1H - ^{13}C correlation) can be performed to establish connectivity between atoms.
- Data Processing and Analysis:

- Processing: The raw time-domain data (Free Induction Decay) is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum is then phased and baseline corrected.
- Assignment: Each peak in the spectra is assigned to a specific nucleus (H, C, or P) in the **H-Tyr(H₂PO₃)-OH** molecule.
- Interpretation: The chemical shifts (δ) are analyzed to infer the electronic environment of each nucleus. Coupling constants (J) from the ¹H spectrum provide information on the dihedral angles between neighboring protons, which helps define the molecular conformation.

Quantitative NMR Data

The chemical shifts of **H-Tyr(H₂PO₃)-OH** are distinct from its non-phosphorylated precursor, L-tyrosine, particularly for the aromatic protons. The ³¹P chemical shift is a direct indicator of the phosphate group's environment.

Nucleus	Atom Position	L-Tyrosine (in D ₂ O, pH 7.7)[15]	Phospho-Tyr Peptide (pH 8.0)[16]
¹ H (ppm)	α-H	3.94	~3.9 (Shift of +0.06 from Tyr)[16]
β-H	3.20, 3.06	~3.1 (Shifts of +0.10 & -0.04)[16]	
Aromatic (δ)	6.90	~6.9 (Shift of +0.02 from Tyr)[16]	
Aromatic (ε)	7.19	~7.4 (Shift of +0.26 from Tyr)[16]	
¹³ C (ppm)	Cα	58.84	N/A
Cβ	38.28	N/A	
Aromatic (γ)	129.52	N/A	
Aromatic (δ)	118.61	N/A	
Aromatic (ε)	133.53	N/A	
Aromatic (ζ)	157.68	N/A	
³¹ P (ppm)	Phosphate	N/A	0.2[16]

Note: The shifts for the phosphotyrosine peptide are reported as changes relative to the non-phosphorylated peptide but provide a strong indication of the expected values for the free amino acid. The ³¹P chemical shift is pH-dependent.[16]

Conclusion

The structural analysis of **H-Tyr(H₂PO₃)-OH** through X-ray crystallography and NMR spectroscopy provides a comprehensive understanding of its molecular architecture. X-ray crystallography delivers a precise, static 3D model, defining exact atomic positions and bond geometries. Complementarily, NMR spectroscopy reveals the molecule's structure and dynamic behavior in a solution state that more closely mimics a physiological environment. Together, these powerful techniques furnish the detailed structural knowledge required to

understand how phosphotyrosine is recognized by its binding partners and to facilitate the rational design of therapeutics that target these critical interactions.

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